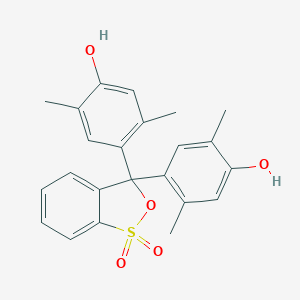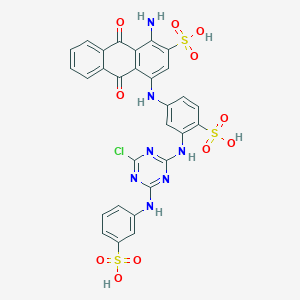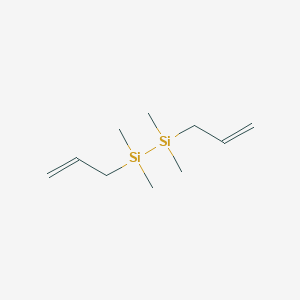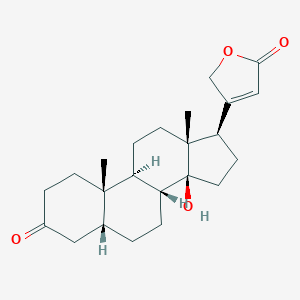
(4-Fluoroanilino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoroanilino)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is derived from 4-Fluoroaniline, an organofluorine compound with the formula FC6H4NH2 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of 4-Fluoroaniline, a precursor to (4-Fluoroanilino)urea, is FC6H4NH2 . It is a colorless liquid and one of three isomers of fluoroaniline .Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
4-Fluoroaniline, a precursor to (4-Fluoroanilino)urea, is a light-colored oily liquid . It is insoluble in water and denser than water . It has a melting point of -1.9 °C and a boiling point of 188 °C .Aplicaciones Científicas De Investigación
Synthesis and Radiochemical Applications
A study by Olma, Ermert, and Coenen (2006) presents the synthesis of four different no carrier added (n.c.a.) 4-[18F]fluorophenylurea derivatives as model compounds for potential use in radiopharmaceuticals. These compounds were synthesized via alternative routes, using carbamate-4-nitrophenylesters as intermediates. The optimized preparation of n.c.a. 4-[18F]fluoroaniline, a key intermediate, achieved high radiochemical yields, suggesting its applicability in the development of novel radiotracers for positron emission tomography (PET) imaging (Olma, Ermert, & Coenen, 2006).
Bioactivity and Agricultural Applications
Kiran et al. (2005) synthesized new substituted oxazaphosphorinyl urea derivatives from alpha-(3-chloro-4-fluoroanilino)-o-cresol, demonstrating significant insecticidal, antimicrobial activities, and promoting Rhizobium bacteria growth in soil. These findings highlight the potential commercial application of these compounds as eco-friendly pesticides and antimicrobial agents, reflecting a dual functionality that could benefit agricultural practices and pest management strategies (Kiran et al., 2005).
Fluorescence Sensing and Analytical Applications
Helal and Kim (2010) developed novel fluorogenic sensors based on the urea derivative of 2-(2′-aminophenyl)-4-phenylthiazole, which were prepared for the recognition of anions. These sensors exhibited high selectivity for acetate ion over other anions, a property that is particularly useful for analytical and environmental monitoring applications. The study underscores the role of (4-Fluoroanilino)urea derivatives in the development of chemosensors for selective detection of specific anions (Helal & Kim, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(4-fluoroanilino)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICCMRNYTVYJMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396464 |
Source


|
| Record name | (4-fluoroanilino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoroanilino)urea | |
CAS RN |
16901-37-4 |
Source


|
| Record name | (4-fluoroanilino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)










